FA-Lys-Leu-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

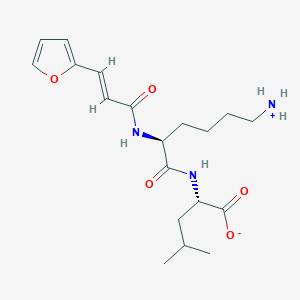

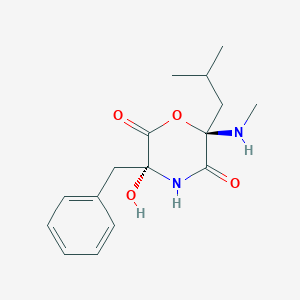

“FA-Lys-Leu-OH” is a compound with the molecular formula C19H29N3O5 . It is a tripeptide composed of three amino acids: phenylalanine, lysine, and leucine.

Synthesis Analysis

While specific synthesis methods for “FA-Lys-Leu-OH” were not found, general strategies for the synthesis of labeled peptides have been discussed . For instance, synthesis using Fmoc-Lys (Dde)-OH plus biotin generally gave the highest yields . Another synthetic route utilized copper complexation of Lys, 5-Fam addition, disruption of the copper complex, and Fmoc addition .

Molecular Structure Analysis

The molecular structure of “FA-Lys-Leu-OH” is complex, as it is a tripeptide composed of phenylalanine, lysine, and leucine . The molecular weight of a similar compound, Lys-Leu, is 259.35 g/mol .

Scientific Research Applications

Understanding Antibiotic Resistance and Protein Synthesis

- Research on fusidic acid (FA), a steroid antibiotic, highlights its role in inhibiting protein synthesis by affecting elongation factor G (EF-G) on the ribosome. Studies have provided structural insights into the resistance mechanisms against FA, showcasing how mutations in EF-G affect its interaction with FA and impact antibiotic sensitivity. Such insights are crucial for developing strategies to overcome antibiotic resistance (Hansson et al., 2005).

Formaldehyde Sensing in Biological Systems

- Formaldehyde (FA), a signaling molecule involved in various biological processes, has been the focus of developing chemical sensors. The synthesis of a two-photon turn-on chemosensor for imaging endogenous FA in cells showcases the application of FA derivatives in studying cellular processes and diseases related to abnormal FA expression (Cao & Ma, 2022). Another study presented a fluorescent probe based on a FA-induced aza-Cope rearrangement for live-cell FA imaging, demonstrating the tool's utility in exploring the biology of reactive carbonyl species (Brewer & Chang, 2015).

FA and Lysine Derivatives in Enhancing Bioavailability

- The application of lysine derivatives in augmenting the bioavailability of ferulic acid (FA) through microencapsulation techniques has been investigated. The study evaluated the oral delivery of live Lactobacillus fermentum cells capable of producing feruloyl esterase for breaking down FA-containing substrates, aiming to enhance dietary FA bioavailability in the intestine (Bhathena et al., 2008).

Genetic and Enzymatic Studies

- Genetic diseases like Fabry disease and Fanconi anemia (FA) have been subjects of extensive research to understand the efficacy of current treatments and the potential of gene therapy. For instance, the role of lysosomal accumulation of glycosphingolipids in Fabry disease pathogenesis and the exploration of enzyme replacement therapy (ERT) and oral chaperone therapy underline the significance of understanding genetic mutations and enzymatic activities for therapeutic advancements (Lenders & Brand, 2021).

Future Directions

properties

IUPAC Name |

(2S)-2-[[(2S)-6-amino-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]hexanoyl]amino]-4-methylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N3O5/c1-13(2)12-16(19(25)26)22-18(24)15(7-3-4-10-20)21-17(23)9-8-14-6-5-11-27-14/h5-6,8-9,11,13,15-16H,3-4,7,10,12,20H2,1-2H3,(H,21,23)(H,22,24)(H,25,26)/b9-8+/t15-,16-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRXYEFZDLANHTQ-FHQWLQQXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CCCCN)NC(=O)C=CC1=CC=CO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)/C=C/C1=CC=CO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

FA-Lys-Leu-OH | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,2S,3S,4S)-3-vinylbicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B120322.png)

![1-[3-(Succinimidyloxycarbonyl)benzyl]-4-[2-(3,4-dihydro-2H-1-benzopyran-6-yl)-5-oxazolyl]pyridinium bromide](/img/structure/B120326.png)

![1-Acetyl-2-chloro-2-[chloro(phenyl)methyl]indol-3-one](/img/structure/B120347.png)

![2-[(Tert-butoxycarbonyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B120348.png)

![1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B120366.png)